molecular formula C11H15Cl2NO B1456309 3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride CAS No. 1219961-08-6

3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride

Cat. No. B1456309
M. Wt: 248.15 g/mol
InChI Key: POKXGVMCBOUGAO-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO . It has an average mass of 248.149 Da and a monoisotopic mass of 247.053070 Da .


Molecular Structure Analysis

The molecular structure of 3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a phenyl ring via an ether linkage . The phenyl ring is substituted with a chlorine atom and a methyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds

    Research has focused on the synthesis of related pyrrolidine derivatives, which are valuable for their applications in medicinal chemistry and agrochemicals. For instance, Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, indicating the potential for creating complex molecules for various applications (Ghelfi et al., 2003).

  • Characterization of Pyrrolidine Derivatives

    The study by Liu, Jian-chao, He, Hong-wu, Ding, Ming-Wu (2006) on the synthesis and crystal structure of a related thieno pyrido pyrimidinone compound underlines the importance of structural characterization in understanding the properties of such molecules (Liu, Jian-chao et al., 2006).

Applications in Material Science

  • Polymer Science: Mehdipour‐Ataei and Ahmad Amirshaghaghi (2005) explored the synthesis of novel poly(ether imide ester)s, showcasing the application of related chemistry in developing materials with desirable thermal and physical properties (Mehdipour‐Ataei & Ahmad Amirshaghaghi, 2005).

Advanced Synthesis Techniques

  • Novel Synthesis Methods: The work by Xiaohua Huang et al. (2017) on synthesizing organosoluble, thermal stable, and hydrophobic polyimides from diamine monomers highlights advanced synthesis techniques that could be applicable to the synthesis and manipulation of "3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride" for specific applications (Xiaohua Huang et al., 2017).

Safety And Hazards

3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . For more detailed safety information, refer to its Material Safety Data Sheet .

properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKXGVMCBOUGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride

CAS RN

1219961-08-6
Record name Pyrrolidine, 3-(4-chloro-3-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219961-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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